molecular formula C26H32N4O3S B2484034 N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1358528-49-0

N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B2484034
CAS RN: 1358528-49-0
M. Wt: 480.63
InChI Key: XGBVLWKQBCNPRU-UHFFFAOYSA-N
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Description

The compound falls within the category of azaspirodecanedione derivatives, known for their interesting chemical and biological properties. Such compounds have been synthesized and studied for their potential applications in various fields of chemistry and medicine, albeit with a focus away from direct human application specifics.

Synthesis Analysis

Synthesis of related azaspirodecanedione derivatives involves multi-component condensation reactions, often employing starting materials like dimethylphenol, isobutyraldehyde, and nitriles in the presence of concentrated sulfuric acid or through microwave-assisted cyclocondensation methods (Rozhkova et al., 2012) (Göktaş et al., 2012).

Molecular Structure Analysis

The molecular structure of azaspirodecanedione derivatives is often elucidated through spectral and elemental analysis, supported by X-ray crystallography. These analyses reveal the complex spirocyclic frameworks and substituent effects on the compound's conformation (Konovalova et al., 2014).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including acylation and cyclocondensation, leading to a wide range of derivatives with diverse chemical properties. The structure-activity relationships are often studied in the context of their potential biological activities (Nifontov et al., 2002).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are determined through experimental methods. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications (Chimichi et al., 1984).

Chemical Properties Analysis

Chemical properties include reactivity towards various chemical agents, stability under different conditions, and the ability to undergo specific chemical transformations. Studies often focus on optimizing reaction conditions to enhance yields and selectivity for desired derivatives (Rozhkova et al., 2013).

Scientific Research Applications

Imidazole Derivatives and Their Applications

Imidazole derivatives, which share a similar heterocyclic nature to the triazaspirodeca-diene structure, are extensively studied for their antitumor activity. These compounds, including bis(2-chloroethyl)amino derivatives of imidazole and related structures, have been evaluated for various biological activities, particularly in the search for new antitumor drugs. The structural versatility of imidazole derivatives allows for the synthesis of compounds with diverse biological properties, indicating the potential for the compound to be explored in similar contexts (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Organic Semiconductors and Materials Science

In materials science, compounds with extended π-systems and heterocyclic structures, akin to the triazaspirodeca-diene moiety, find applications as organic semiconductors. For example, poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials have been highlighted for their promising applications in organic thermoelectrics, demonstrating the utility of such organic compounds in developing advanced materials for energy conversion (Yue, R., & Xu, Jingkun, 2012). This suggests that compounds with similar structural features could be explored for similar applications.

Supramolecular Chemistry and Self-Assembly

The compound's structural complexity, including the spiro and heterocyclic components, may also offer unique opportunities in supramolecular chemistry, where the formation of complex structures through self-assembly is of interest. Benzene-1,3,5-tricarboxamides (BTAs), for instance, have been used in applications ranging from nanotechnology to polymer processing due to their ability to self-assemble into one-dimensional structures stabilized by hydrogen bonding (Cantekin, S., de Greef, T. D., & Palmans, A., 2012). This indicates potential for exploring the self-assembly properties of the compound for similar applications.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3S/c1-6-34-24-23(19-8-7-17(2)18(3)15-19)28-26(29-24)11-13-30(14-12-26)25(31)27-20-9-10-21(32-4)22(16-20)33-5/h7-10,15-16H,6,11-14H2,1-5H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBVLWKQBCNPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=CC(=C(C=C3)OC)OC)N=C1C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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